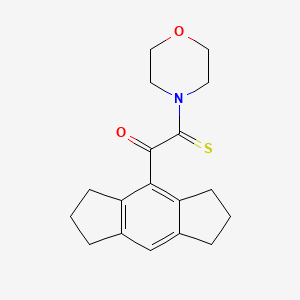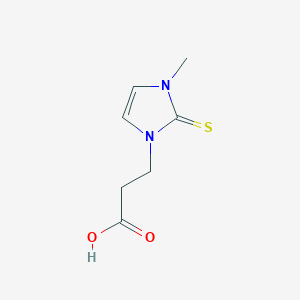
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid is a heterocyclic compound that contains an imidazole ring
Vorbereitungsmethoden
The synthesis of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the imidazole ring. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .
Wirkmechanismus
The mechanism of action of 3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoic acid can be compared with other similar compounds that contain imidazole rings. Some similar compounds include 3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)propanoic acid and other imidazole derivatives. The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
65846-93-7 |
|---|---|
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
3-(3-methyl-2-sulfanylideneimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-8-4-5-9(7(8)12)3-2-6(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
HQMOVUOOWQEOJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN(C1=S)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





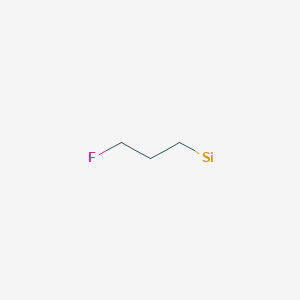
![(2,5-Dihydroxy-7-oxabicyclo[4.1.0]hept-3-en-1-yl)methyl benzoate](/img/structure/B14489644.png)
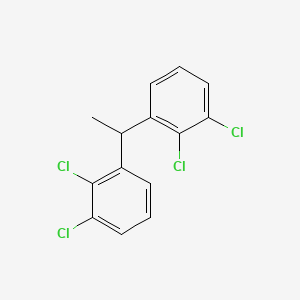

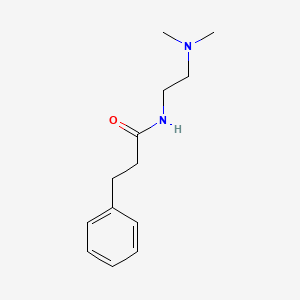
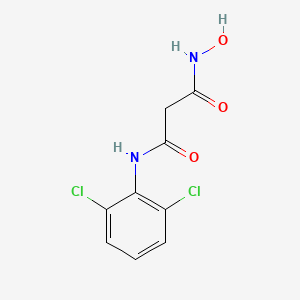

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)
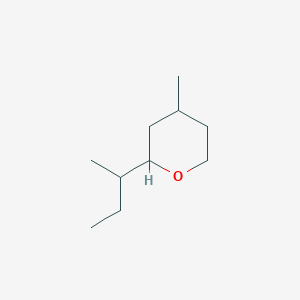
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
